molecular formula C10H9KN4O7S2 B15184517 Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate CAS No. 88023-65-8

Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate

Cat. No.: B15184517
CAS No.: 88023-65-8
M. Wt: 400.4 g/mol
InChI Key: PPMCTCAERIMPSL-DPIOYBAHSA-M
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Description

Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate is a complex organic compound that features a thiazole ring, an azetidine ring, and a sulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the formylamino group. The azetidine ring is then synthesized and functionalized with the oxoacetyl group. Finally, the sulphonate group is introduced, and the potassium salt is formed.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. This might involve screening for activity against specific diseases or conditions, such as bacterial infections or cancer.

Industry

In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or undergoing metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole-containing molecules, azetidine derivatives, or sulphonate salts. Examples could be:

  • Thiazole-4-carboxylic acid derivatives
  • Azetidine-2-carboxylic acid derivatives
  • Potassium sulphonate salts

Uniqueness

Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

88023-65-8

Molecular Formula

C10H9KN4O7S2

Molecular Weight

400.4 g/mol

IUPAC Name

potassium;(2S,3S)-3-[[2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate

InChI

InChI=1S/C10H10N4O7S2.K/c1-4-6(9(18)14(4)23(19,20)21)13-8(17)7(16)5-2-22-10(12-5)11-3-15;/h2-4,6H,1H3,(H,13,17)(H,11,12,15)(H,19,20,21);/q;+1/p-1/t4-,6-;/m0./s1

InChI Key

PPMCTCAERIMPSL-DPIOYBAHSA-M

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)C(=O)C2=CSC(=N2)NC=O.[K+]

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=O)C2=CSC(=N2)NC=O.[K+]

Origin of Product

United States

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